molecular formula C17H16N4O3 B2997298 3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034502-86-6

3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2997298
CAS No.: 2034502-86-6
M. Wt: 324.34
InChI Key: HDYJMJQRDJLQQT-UHFFFAOYSA-N
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Description

3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound with a unique structure that includes a pyridazine ring, a pyrrolidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve efficiency, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
  • 6-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Uniqueness

3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-15-5-6-16(20-19-15)24-14-7-8-21(11-14)17(22)13-4-2-3-12(9-13)10-18/h2-6,9,14H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYJMJQRDJLQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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